molecular formula C23H18BrClFNO2 B2626907 (2E)-3-[(4-bromo-3-methylphenyl)amino]-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one CAS No. 477888-57-6

(2E)-3-[(4-bromo-3-methylphenyl)amino]-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one

Cat. No.: B2626907
CAS No.: 477888-57-6
M. Wt: 474.75
InChI Key: MWGCRIYUOHBWEI-VAWYXSNFSA-N
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Description

The compound (2E)-3-[(4-bromo-3-methylphenyl)amino]-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one is a complex organic molecule characterized by the presence of multiple functional groups, including bromine, chlorine, fluorine, and methoxy groups

Scientific Research Applications

(2E)-3-[(4-bromo-3-methylphenyl)amino]-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one: has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[(4-bromo-3-methylphenyl)amino]-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one typically involves a multi-step process. The initial step often includes the preparation of the intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes may involve:

    Amination: Introduction of the amino group to the aromatic ring.

    Halogenation: Incorporation of bromine, chlorine, and fluorine atoms.

    Methoxylation: Addition of the methoxy group.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. Catalysts and solvents are often used to facilitate the reactions and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[(4-bromo-3-methylphenyl)amino]-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can lead to the removal of oxygen or addition of hydrogen.

    Substitution: Halogen atoms can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as hydroxide ions, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohols or amines.

Mechanism of Action

The mechanism by which (2E)-3-[(4-bromo-3-methylphenyl)amino]-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one exerts its effects involves interactions with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymatic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide
  • Bis(2-ethylhexyl) terephthalate

Uniqueness

(2E)-3-[(4-bromo-3-methylphenyl)amino]-1-{4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}prop-2-en-1-one: stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(E)-3-(4-bromo-3-methylanilino)-1-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18BrClFNO2/c1-15-13-17(7-10-20(15)24)27-12-11-23(28)16-5-8-18(9-6-16)29-14-19-21(25)3-2-4-22(19)26/h2-13,27H,14H2,1H3/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWGCRIYUOHBWEI-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)NC=CC(=O)C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)N/C=C/C(=O)C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18BrClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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